molecular formula C11H17ClN2O2 B1380488 4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride CAS No. 1824063-79-7

4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride

Cat. No.: B1380488
CAS No.: 1824063-79-7
M. Wt: 244.72 g/mol
InChI Key: XRPYPDCFTXVKRT-UHFFFAOYSA-N
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Description

4-(Azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an azetidine ring, a pyridinone core, and a methoxy group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Attachment of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol or other methoxy-containing reagents.

    Construction of the Pyridinone Core: The pyridinone core is synthesized through condensation reactions involving suitable starting materials like diketones or aldehydes.

    Final Assembly and Hydrochloride Formation: The final compound is assembled by linking the azetidine and pyridinone moieties, followed by conversion to the hydrochloride salt through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or alcohols, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interaction with biological targets, such as enzymes or receptors, to understand its pharmacological properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be modified to enhance its therapeutic potential against various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azetidin-3-yl)benzonitrile hydrochloride
  • 4-(Azetidin-3-ylmethoxy)-phenol hydrochloride

Comparison

Compared to similar compounds, 4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride stands out due to its unique combination of an azetidine ring and a pyridinone core. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

4-(Azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride (CAS No. 1824063-79-7) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and safety profile.

  • Molecular Formula : C11H17ClN2O2
  • Molecular Weight : 244.72 g/mol
  • Purity : Typically around 95% .

Antiviral Properties

Recent studies have indicated that compounds with similar azetidinone structures exhibit antiviral activity against various pathogens. For example, azetidinones have shown effectiveness against human coronaviruses and influenza viruses. Specifically:

  • Inhibitory Activity : Azetidinone derivatives demonstrated moderate antiviral activity against human coronavirus (EC50 = 45 µM) and influenza A virus H1N1 (EC50 = 12 µM) .
  • Mechanism : These compounds may inhibit viral replication by targeting viral proteases or polymerases, although specific mechanisms for this compound require further elucidation.

Anticancer Activity

The azetidinone scaffold has been associated with anticancer properties:

  • Cell Line Studies : Compounds similar to this compound have been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast (MCF-7) and prostate cancer cells .
  • Potency : Some analogs exhibited antiproliferative activity at nanomolar concentrations, indicating a strong potential for development as anticancer agents .

Safety Profile

According to the safety data sheet:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

StudyFindings
Kinugasa Reaction StudySynthesized azetidinones showed antiviral activity against a range of DNA and RNA viruses .
Anticancer ResearchDemonstrated significant inhibition of cancer cell proliferation in vitro .
Safety AssessmentsIdentified potential hazards related to skin and eye contact; recommended safety precautions during handling .

Properties

IUPAC Name

4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-8-3-10(4-11(14)13(8)2)15-7-9-5-12-6-9;/h3-4,9,12H,5-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPYPDCFTXVKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OCC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
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4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
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4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
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4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
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4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
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4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride

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